molecular formula C9H13N3O B2617099 (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine CAS No. 2290872-08-9

(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine

Cat. No.: B2617099
CAS No.: 2290872-08-9
M. Wt: 179.223
InChI Key: XGIWSRLRDVWIMX-HTQZYQBOSA-N
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Description

(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is a chiral organic compound featuring a cyclopentane ring substituted with a pyrimidin-2-yloxy group and an amine group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with the cyclopentane intermediate.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or cyclopentane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties, such as its potential as a drug candidate or a pharmacophore in drug design.

Industry

Industrially, the compound might be used in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(pyrimidin-2-yloxy)cyclopentan-1-amine: A compound lacking the specific (1R,2R) configuration.

    Cyclopentane derivatives: Other cyclopentane-based compounds with different substituents.

Uniqueness

The uniqueness of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine lies in its specific stereochemistry and the presence of both pyrimidin-2-yloxy and amine groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-pyrimidin-2-yloxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWSRLRDVWIMX-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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